1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one
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Overview
Description
1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
The synthesis of 1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one typically involves the reaction of 2-amino-5-bromo-1,3-benzoxazole with ethanone under specific conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated and stirred to facilitate the reaction . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .
Scientific Research Applications
1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria or fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one can be compared with other benzoxazole derivatives, such as:
2-Amino-5-bromo-1,3-benzoxazole: Similar in structure but lacks the ethanone group, which may result in different biological activities.
1-(2-Amino-5-chloro-1,3-benzoxazol-7-yl)ethan-1-one: The chlorine atom instead of bromine may lead to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-amino-5-bromo-1,3-benzoxazol-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4(13)6-2-5(10)3-7-8(6)14-9(11)12-7/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIYJOJMGUTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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